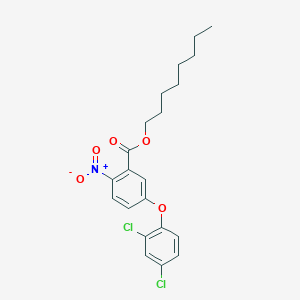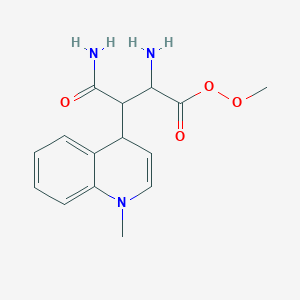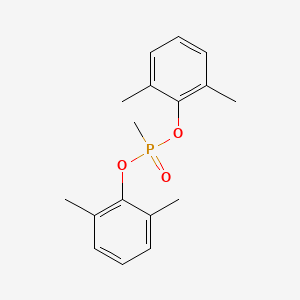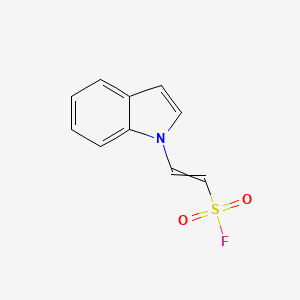
2,3-Dimethylphenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 2,3-dimethylphenyl group attached to a 4-chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylphenyl 4-chlorobenzoate typically involves the esterification of 2,3-dimethylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to accelerate the reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2,3-Dimethylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may act on enzymes involved in critical metabolic processes .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethylphenyl 4-chlorobenzoate
- 3,4-Dimethylphenyl 4-chlorobenzoate
- 2,3-Dimethylphenyl 4-methylbenzoate
Comparison: 2,3-Dimethylphenyl 4-chlorobenzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity, making it suitable for specific applications .
Propriétés
Numéro CAS |
59014-79-8 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
(2,3-dimethylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-10-4-3-5-14(11(10)2)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |
Clé InChI |
NWWGGPWLJJVSKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)







